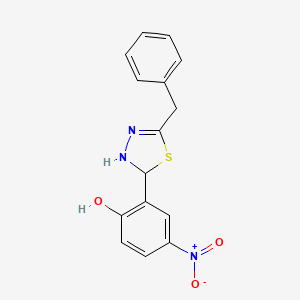![molecular formula C23H14N2O7 B6022096 5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B6022096.png)
5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid, also known as IDO inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been found to have a significant impact on the immune system, making it an attractive target for research and development in the field of immunotherapy.
作用機序
5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid inhibitor works by inhibiting the activity of indoleamine 2,3-dioxygenase (this compound), an enzyme that plays a critical role in the regulation of the immune system. This compound is responsible for the breakdown of tryptophan, an essential amino acid that is required for the activation and proliferation of T cells and natural killer cells. By inhibiting this compound activity, this compound inhibitor helps to increase the availability of tryptophan, which in turn enhances the activity of T cells and natural killer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have a wide range of biochemical and physiological effects on the immune system. The compound has been shown to increase the activity of T cells and natural killer cells, which are critical components of the immune system. Additionally, this compound inhibitor has been found to reduce the production of regulatory T cells, which can inhibit the activity of T cells and natural killer cells.
実験室実験の利点と制限
The use of 5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid inhibitor in lab experiments has several advantages and limitations. One of the main advantages is that the compound has a well-defined mechanism of action, making it easier to study its effects on the immune system. Additionally, this compound inhibitor has been shown to have a high degree of specificity for this compound, reducing the risk of off-target effects. However, one of the limitations of using this compound inhibitor in lab experiments is that it can be difficult to obtain in large quantities, making it challenging to conduct large-scale studies.
将来の方向性
There are several future directions for research on 5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid inhibitor. One potential area of focus is the development of new synthesis methods that can produce the compound more efficiently and cost-effectively. Additionally, there is a need for further studies on the long-term effects of this compound inhibitor on the immune system, as well as its potential applications in the treatment of other diseases beyond cancer and autoimmune disorders. Finally, there is a need for studies to determine the optimal dosing and administration methods for this compound inhibitor in clinical settings.
合成法
The synthesis of 5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of isophthalic acid with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid in the presence of a catalyst. The resulting product is then purified through a series of filtration and purification steps.
科学的研究の応用
5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid inhibitor has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and viral infections. The compound has been found to have a significant impact on the immune system, specifically on the activity of T cells and natural killer cells.
特性
IUPAC Name |
5-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c26-19(24-15-9-13(22(29)30)8-14(10-15)23(31)32)12-4-3-5-16(11-12)25-20(27)17-6-1-2-7-18(17)21(25)28/h1-11H,(H,24,26)(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHXUVLPOXWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6022017.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-fluorophenyl)piperidine](/img/structure/B6022030.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B6022041.png)
![(4-ethylbenzyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6022051.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide](/img/structure/B6022060.png)
![methyl 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B6022064.png)
![2-[4-(difluoromethoxy)phenyl]-7-(difluoromethyl)-9-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6022065.png)
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B6022072.png)
![N-benzyl-N-methyl-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6022074.png)
![2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022075.png)
![9-(4-hydroxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6022077.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B6022085.png)
![2-anilino-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6022093.png)
